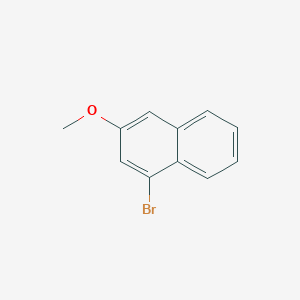

1-Bromo-3-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVSVDNPAVXAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-34-2 | |

| Record name | 1-bromo-3-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Strategic Importance of 1-Bromo-3-methoxynaphthalene

An In-depth Technical Guide to 1-Bromo-3-methoxynaphthalene

This guide provides an in-depth technical overview of this compound (CAS No. 5111-34-2), a key synthetic intermediate. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application, ensuring a blend of theoretical grounding and practical utility.

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2] this compound emerges as a highly valuable building block due to its defined substitution pattern. The methoxy group acts as an electronic modulator and the bromine atom provides a reactive handle for sophisticated molecular engineering, primarily through carbon-carbon bond-forming reactions. This guide elucidates the core chemical principles and practical methodologies required to effectively utilize this versatile reagent in a research and development setting.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. While specific spectral data for this isomer is not widely published, this section outlines the expected analytical signatures based on its structure and data from close isomers.

Chemical Identity & Properties

| Property | Value | Source(s) |

| CAS Number | 5111-34-2 | [3][4][5] |

| Molecular Formula | C₁₁H₉BrO | [3][6] |

| Molecular Weight | 237.09 g/mol | [3][4][6] |

| Purity | Typically ≥97-98% | [3] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 75 °C (for the isomeric 2-Bromo-3-methoxynaphthalene) | [7] |

| Storage | Store sealed in a dry environment at 2-8°C | [4] |

*Note: Physical properties like appearance and melting point are based on closely related isomers and should be confirmed via the Certificate of Analysis (CoA) for a specific batch.

Spectroscopic Characterization (Expected)

Confirming the identity and purity of this compound is critical. The following are expected spectroscopic characteristics:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should reveal distinct signals for the aromatic protons and a sharp singlet for the methoxy group. Based on the substitution pattern and known spectra of related compounds, one would expect a singlet for the methoxy protons (OCH₃) around δ 3.9-4.0 ppm.[8][9] The aromatic region (δ 7.0-8.5 ppm) will show a complex pattern of doublets and triplets corresponding to the six protons on the naphthalene ring system.[10][11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display 11 distinct signals. The methoxy carbon should appear around δ 55-57 ppm.[10] The aromatic region will show 10 signals, with the carbon atom bonded to bromine (C-Br) appearing at a characteristic upfield shift (approx. δ 110-120 ppm) and the carbon attached to the methoxy group (C-O) resonating further downfield (approx. δ 155-160 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key expected peaks include C-H stretching for the aromatic ring (~3050-3100 cm⁻¹), C=C stretching within the aromatic system (~1600-1650 cm⁻¹), and a strong C-O stretching band for the methoxy ether (~1250-1300 cm⁻¹).[12][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).[12][14] The molecular ion peak would be observed at m/z 236 and 238.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A common and logical approach is the direct electrophilic bromination of 3-methoxynaphthalene.

Proposed Synthetic Workflow: Electrophilic Bromination

The methoxy group is an activating, ortho-, para-directing group. In the naphthalene system, electrophilic attack is kinetically favored at an adjacent α-position if available. Therefore, bromination of 3-methoxynaphthalene is expected to yield the 4-bromo and 2-bromo isomers as major products, with the desired 1-bromo product potentially being a minor component depending on the conditions. A more controlled synthesis might start from 3-methoxy-1-naphthol, though this is a less common starting material. For the purpose of this guide, a generalized protocol for direct bromination is presented.

Caption: Proposed workflow for the synthesis of this compound.

General Experimental Protocol: Bromination

This protocol is a generalized representation. Researchers should conduct their own literature search and optimization.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-methoxynaphthalene (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes. The reaction is exothermic and the temperature should be carefully controlled.[15]

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Workup: Pour the reaction mixture into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench excess bromine), followed by saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the desired this compound isomer.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the strategic reactivity of its C-Br bond. This enables its use as a linchpin in constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most important application. As an aryl bromide, the compound is an excellent substrate for reactions like the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings.[16][17]

Causality Behind the Suzuki-Miyaura Protocol: The Suzuki reaction is favored in drug development for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids. The choice of catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., DME/water, Toluene/ethanol/water) is crucial and substrate-dependent. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling [17]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction: Heat the mixture to 80-100°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography.

Grignard Reagent Formation

For nucleophilic addition chemistry, the C-Br bond can be converted into a carbon-centered nucleophile via a Grignard reagent. This opens pathways to alcohols, carboxylic acids (via CO₂), and other functional groups.

Causality Behind Grignard Protocol: The formation of a Grignard reagent is notoriously sensitive to moisture and protic sources, which will instantly quench the highly basic reagent.[18] Therefore, the use of anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware is non-negotiable for success.[19][20] A small crystal of iodine is often used as an initiator; it reacts with the magnesium surface to expose a fresh, active layer for reaction.[18]

General Protocol: Grignard Reagent Formation [19]

-

Setup: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere. Add a small crystal of iodine.

-

Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via syringe. If the reaction does not initiate (indicated by heat and disappearance of the iodine color), gently warm the flask.

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the resulting dark, cloudy solution for an additional 30-60 minutes to ensure full conversion. The Grignard reagent is now ready for reaction with an appropriate electrophile (e.g., an aldehyde, ketone, or CO₂).

Safety and Handling

Professional laboratory practice dictates treating all chemicals with caution. The toxicological properties of this compound have not been thoroughly investigated.[21]

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22] Avoid dust formation and inhalation of vapors or dust.[21]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][22]

References

- MSDS of this compound. (2025). Capot Chemical Co., Ltd.

- This compound. (n.d.). ChemScene.

- This compound. (n.d.). Alachem Co., Ltd.

- This compound. (n.d.). BLD Pharm.

- 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene. (n.d.).

- This compound. (n.d.). Arctom Scientific.

- This compound. (n.d.). AiFChem.

- 1-Bromo-4-methoxynaphthalene. (n.d.).

- The Versatility of 2-Methoxynaphthalene. (n.d.). Benchchem.

- An In-depth Technical Guide to 1-Methoxynaphthalene. (n.d.). Benchchem.

- Supplementary Information for Bromination of phenols and phenol ethers. (n.d.). Beilstein Journals.

- 1-Bromo-2-methoxynaphthalene Safety Data Sheet. (2025). Thermo Fisher Scientific.

- 2-Bromo-6-methoxynaphthalene Safety D

- 1-BROMO-2-METHOXYNAPHTHALENE(3401-47-6) IR Spectrum. (n.d.). ChemicalBook.

- 6-Methoxy-2-naphthol. (1966). Organic Syntheses, 46, 68.

- 1H NMR spectra of 1-methoxynaphthalene. (n.d.).

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (1986).

- 2-Bromo-6-methoxynaphthalene. (n.d.).

- Grignard Reaction. (n.d.). University of Missouri–St. Louis, Department of Chemistry.

- Naphthalene, 1-bromo-. (n.d.). NIST Chemistry WebBook.

- 1-Bromo-2-methoxynaphthalene Spectrum. (n.d.). SpectraBase.

- Technical Support Center: Grignard Reaction. (n.d.). Benchchem.

- Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. (n.d.). International Journal of Trend in Scientific Research and Development.

- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-276.

- 2-Bromo-3-methoxynaphthalene: A Key for Material Science Innovation. (n.d.). Ningbo Innopharmchem Co., Ltd.

- 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Bromo-3-methoxynaphthalene, 1G. (n.d.). Lab Pro Inc.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 5111-34-2|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 5111-34-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. labproinc.com [labproinc.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methoxynaphthalene(2216-69-5) 1H NMR spectrum [chemicalbook.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Naphthalene, 1-bromo- [webbook.nist.gov]

- 15. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. d.web.umkc.edu [d.web.umkc.edu]

- 21. capotchem.cn [capotchem.cn]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-3-methoxynaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methoxynaphthalene is a halogenated aromatic compound belonging to the family of substituted naphthalenes. The naphthalene scaffold is a prevalent structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of a bromine atom and a methoxy group to the naphthalene core in this compound creates a molecule with unique physicochemical properties and potential as a versatile building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a discussion of its potential applications in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data for several key physical characteristics remain to be definitively established in the literature.

| Property | Value | Source(s) |

| CAS Number | 5111-34-2 | [1] |

| Molecular Formula | C₁₁H₉BrO | [1][2] |

| Molecular Weight | 237.09 g/mol | [1][2] |

| Appearance | White to yellow solid | Inferred from supplier data |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents such as ethers, alcohols, and chlorinated hydrocarbons. Insoluble in water. | [3][4] |

| Storage Temperature | 4°C or 2-8°C | [2] |

Computational Data:

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |

| LogP | 3.6109 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of 1,3-dibromonaphthalene. The following protocol is based on established methodologies for the synthesis of methoxy-substituted naphthalenes.[5]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 1,3-dibromonaphthalene. The causality behind this experimental choice lies in the reactivity of the bromine atoms on the naphthalene ring, allowing for a regioselective substitution with a methoxide source.

Materials:

-

1,3-dibromonaphthalene

-

Sodium methoxide (solid or as a solution in methanol)

-

Copper(I) iodide (CuI) - catalyst

-

N,N-Dimethylformamide (DMF) - solvent

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromonaphthalene (1.0 eq), sodium methoxide (1.1 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction Execution: Heat the reaction mixture to a temperature of 120-140°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

The expected ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts would be influenced by the positions of the bromo and methoxy substituents on the naphthalene ring. Similarly, the ¹³C NMR spectrum would provide information on the carbon framework. For reference, the spectral data for the related compound 1-methoxynaphthalene is available.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Br stretching vibration, C-O stretching of the methoxy group, and various C-H and C=C stretching and bending vibrations of the naphthalene ring. Experimental FT-IR and FT-Raman spectra of 1-methoxynaphthalene have been reported and analyzed.[9][10]

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[11][12] The fragmentation pattern would likely involve the loss of the bromine atom and the methoxy group.

Analytical Protocols

Thin Layer Chromatography (TLC)

A research article reports a retention factor (Rf) value of 0.77 for this compound on silica gel plates with a mobile phase of hexane:chloroform (4:1).[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS protocol for the analysis of substituted naphthalenes can be employed for the characterization of this compound.

Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: A temperature gradient program, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. 2-Bromo-6-methoxynaphthalene | 5111-65-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Methoxynaphthalene(2216-69-5) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental (FT-IR and FT-Raman), electronic structure and DFT studies on 1-methoxynaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 1-Bromo-3-methoxynaphthalene: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Naphthalene Derivative

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of well-characterized, versatile building blocks in the successful execution of complex synthetic campaigns. 1-Bromo-3-methoxynaphthalene, a seemingly unassuming substituted naphthalene, is one such molecule. Its strategic placement of a reactive bromine atom and an electron-donating methoxy group on the naphthalene scaffold makes it a highly valuable intermediate for introducing the 3-methoxynaphthyl moiety into larger, more complex structures. This guide aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer insights into its synthesis, properties, and potential applications, thereby empowering researchers to leverage its full synthetic potential.

Chemical Identity and Molecular Characteristics

This compound is an aromatic organic compound with the chemical formula C₁₁H₉BrO.[1] Its molecular structure consists of a naphthalene core substituted with a bromine atom at the 1-position and a methoxy group at the 3-position.

Molecular Weight: 237.09 g/mol [1]

This specific arrangement of substituents dictates its reactivity and physicochemical properties, making it a distinct and valuable tool in the synthetic chemist's arsenal.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BrO | [1] |

| Molecular Weight | 237.09 g/mol | [1] |

| CAS Number | 5111-34-2 | [1] |

| Appearance | Likely a solid at room temperature (based on related isomers) | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | Inferred |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, leveraging the differential reactivity of the bromine atoms in a readily available starting material, 1,3-dibromonaphthalene.

The Causality Behind the Synthetic Route

The choice of 1,3-dibromonaphthalene as a precursor is strategic. The two bromine atoms on the naphthalene ring are not equally reactive. The bromine at the C1 position is generally more susceptible to nucleophilic attack than the one at the C3 position. This difference in reactivity, while sometimes subtle, can be exploited to achieve a monosubstitution. By carefully controlling the reaction conditions, specifically the stoichiometry of the nucleophile and the reaction time, it is possible to selectively replace one bromine atom, yielding the desired this compound. A copper catalyst is often employed to facilitate this type of nucleophilic substitution, known as an Ullmann condensation or coupling, which is particularly effective for forming aryl ethers.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Copper-Assisted Nucleophilic Substitution

The following protocol is based on the synthetic strategy described for the preparation of methoxy-substituted naphthalenes from their bromo-substituted precursors.[2]

Materials:

-

1,3-Dibromonaphthalene

-

Sodium methoxide (or freshly cut sodium metal and anhydrous methanol)

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylformamide (DMF) or anhydrous methanol

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere of argon or nitrogen.

-

Reagent Preparation: In the flask, dissolve 1,3-dibromonaphthalene (1 equivalent) in anhydrous DMF or methanol.

-

Addition of Catalyst and Nucleophile: Add Copper(I) iodide (catalytic amount, e.g., 0.1 equivalents) to the solution. Then, carefully add sodium methoxide (1.0-1.2 equivalents). If using sodium metal and methanol, the sodium methoxide should be prepared in situ beforehand.

-

Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction should be stopped when the starting material, 1,3-dibromonaphthalene, has been consumed to a significant extent, but before the formation of the disubstituted product, 1,3-dimethoxynaphthalene, becomes prevalent. A reaction time of approximately 5 hours has been reported to be effective for achieving monosubstitution.[2]

-

Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product will be a mixture of the starting material, the desired product, and the disubstituted byproduct. This mixture can be effectively separated by column chromatography on silica gel using a hexane/ethyl acetate solvent system. The different components can be identified by their Rf values on TLC (for a hexane:CHCl₃ (4:1) system, the reported Rf for this compound is 0.77, while for 1,3-dimethoxynaphthalene it is 0.17).[2]

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic region (approx. 7.0-8.5 ppm) will show signals for the 6 naphthalene protons. A singlet for the methoxy group protons will appear around 3.9-4.1 ppm. The coupling patterns in the aromatic region will be complex due to the substitution pattern. |

| ¹³C NMR | Expect 11 distinct signals. The carbon bearing the methoxy group will be significantly shielded (around 155-160 ppm), while the carbon attached to the bromine will be deshielded (around 110-120 ppm). The methoxy carbon will appear around 55-60 ppm. |

| IR Spectroscopy | Characteristic C-O stretching frequencies for the aryl ether (around 1250-1000 cm⁻¹), C-Br stretching (typically below 800 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M+) will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 236 and 238. Fragmentation may involve the loss of the methoxy group or the bromine atom. |

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of the 3-methoxynaphthyl moiety into a wide range of molecular scaffolds. This is particularly relevant in medicinal chemistry, where the naphthalene core is a common feature in many bioactive molecules.

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented, its isomers and related brominated methoxynaphthalenes are key intermediates in the synthesis of important pharmaceuticals. For instance, 2-bromo-6-methoxynaphthalene is a well-known precursor to the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The strategic placement of the methoxy and bromo groups in this compound allows for the construction of novel analogs of existing drugs or entirely new chemical entities with potential therapeutic applications.

Diagram 2: Role in Medicinal Chemistry

Caption: The role of this compound as a key building block in the synthesis of potential drug candidates.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage of this compound are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Commercial suppliers often recommend storage at 2-8°C.[3]

-

Safety: While specific toxicity data for this compound is not extensively documented, it should be handled with the care afforded to all halogenated aromatic compounds. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.

Conclusion: A Building Block of Strategic Importance

This compound represents more than just a chemical with a defined molecular weight. It is a strategically designed building block that offers synthetic chemists a reliable and efficient means of incorporating the 3-methoxynaphthyl unit into complex molecular architectures. Its straightforward synthesis and the versatility of its reactive bromine handle make it a valuable asset in the pursuit of novel pharmaceuticals and other advanced materials. This guide has aimed to provide the necessary technical insights to not only understand the properties of this compound but also to confidently and effectively utilize it in research and development endeavors.

References

-

PubChem. 1-Bromo-4-methoxynaphthalene. [Link]

-

Erenler, R. (2008). Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. Journal of Chemical Research, 2008(5), 269-270. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-3-methoxynaphthalene: Structure, Synthesis, and Applications in Modern Organic Chemistry

Introduction

In the landscape of modern drug discovery and materials science, the rational design of complex molecular architectures is paramount. Aryl halides, particularly those derived from polycyclic aromatic hydrocarbons, serve as versatile building blocks, enabling the construction of intricate scaffolds through a variety of cross-coupling methodologies. Among these, 1-Bromo-3-methoxynaphthalene has emerged as a key intermediate, offering a strategic combination of a reactive bromine handle for carbon-carbon and carbon-heteroatom bond formation, and a methoxy group that modulates the electronic properties of the naphthalene core.

This technical guide provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and process development scientists. We will delve into its fundamental physicochemical properties, detail robust synthetic protocols, explore its reactivity in key transformations, and discuss its potential applications, thereby offering a comprehensive resource for leveraging this valuable synthetic intermediate.

Core Molecular Structure and Physicochemical Properties

This compound possesses a naphthalene scaffold substituted at the C1 and C3 positions with a bromine atom and a methoxy group, respectively. This substitution pattern dictates its reactivity and physical characteristics.

dot graph { layout=neato; node [shape=plaintext]; size="7.6,4"; bgcolor="#F1F3F4";

// Define nodes for the naphthalene core C1 [pos="1,1!", label="C"]; C2 [pos="2,1!", label="C"]; C3 [pos="2.5,0!", label="C"]; C4 [pos="2,-1!", label="C"]; C5 [pos="1,-1!", label="C"]; C6 [pos="0,0!", label="C"]; C7 [pos="3.5,0!", label="C"]; C8 [pos="4.5,0!", label="C"]; C9 [pos="3,-1.5!", label="C"]; C10 [pos="4,-1.5!", label="C"];

// Define nodes for substituents Br [pos="0,2!", label="Br", fontcolor="#EA4335"]; O [pos="3,1.5!", label="O", fontcolor="#4285F4"]; CH3 [pos="4,2!", label="CH₃", fontcolor="#34A853"];

// Draw bonds for the naphthalene core C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C3 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C10 [label=""]; C10 -- C9 [label=""]; C9 -- C4 [label=""];

// Draw bonds for substituents C1 -- Br [label="1", fontcolor="#202124"]; C3 -- O [label="3", fontcolor="#202124"]; O -- CH3 [label=""];

// Add labels for clarity label_Br [label="Bromine", pos="0,2.5!", fontcolor="#EA4335"]; label_O [label="Methoxy", pos="3.5,2.5!", fontcolor="#4285F4"]; label_Naphthalene [label="Naphthalene Core", pos="2.5,-2!", fontcolor="#5F6368"]; } Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5111-34-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₉BrO | [3] |

| Molecular Weight | 237.09 g/mol | [3] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water; soluble in common organic solvents | Inferred |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | [5] |

Synthesis of this compound

The synthesis of this compound can be approached from several precursors. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from 1,3-Dibromonaphthalene

A scientifically sound method involves the nucleophilic aromatic substitution of 1,3-dibromonaphthalene. The differential reactivity of the two bromine atoms can be exploited to achieve monosubstitution. A copper-assisted methoxide displacement is a viable strategy.[6]

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Workflow for the synthesis of this compound from 1,3-Dibromonaphthalene.

Experimental Protocol:

-

Reaction Setup: To a solution of 1,3-dibromonaphthalene in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium methoxide and a catalytic amount of a copper(I) salt (e.g., CuI).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[6] The reaction time is critical to favor the formation of the mono-substituted product over the di-substituted by-product (1,3-dimethoxynaphthalene).[6]

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate this compound from the starting material and any di-substituted by-product.[6]

Synthesis from 1-Bromo-3-hydroxynaphthalene

An alternative and straightforward approach is the methylation of 1-bromo-3-hydroxynaphthalene via a Williamson ether synthesis. This method is generally high-yielding and utilizes common laboratory reagents.

Experimental Protocol:

-

Deprotonation: In a round-bottom flask, dissolve 1-bromo-3-hydroxynaphthalene in a suitable polar solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃) and stir the suspension.

-

Methylation: To the resulting mixture, add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC.

-

Workup and Purification: After the reaction is complete, filter off the base and evaporate the solvent. The residue can be taken up in an organic solvent and washed with water to remove any remaining salts. Subsequent purification by recrystallization or column chromatography will yield the pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the C1 position serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters to generate more complex biaryl or styrenyl structures, which are common motifs in pharmaceutical agents.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction: Heat the mixture with stirring. The reaction progress is monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is crucial in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination allows for the coupling of this compound with a variety of primary or secondary amines to form the corresponding N-arylated products.[7][8][9][10][11]

dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Key components of the Buchwald-Hartwig Amination reaction.

Heck Reaction

The Heck reaction facilitates the formation of a new carbon-carbon bond between this compound and an alkene.[12][13][14][15][16] This reaction is particularly useful for synthesizing substituted styrenes and other vinylated naphthalene derivatives.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show distinct signals for the six aromatic protons and a singlet for the three methoxy protons. The methoxy singlet would likely appear around 3.9-4.0 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of 7.0-8.5 ppm. The proton peri to the bromine (at C8) would likely be the most downfield-shifted aromatic proton due to the anisotropic effect of the bromine atom.

-

¹³C NMR: The spectrum would display 11 distinct signals. The carbon bearing the methoxy group (C3) would be significantly shielded, appearing upfield, while the carbon attached to the bromine (C1) would also show a characteristic shift. The methoxy carbon would resonate around 55-56 ppm.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:[2][3]

-

Skin Irritation (Category 2) [2]

-

Eye Irritation (Category 2) [2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation [2][3]

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.[3]

-

Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound stands out as a strategically important building block for organic synthesis. Its well-defined structure and the presence of a reactive bromine atom make it an ideal substrate for a range of powerful cross-coupling reactions. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering valuable insights for chemists engaged in the design and synthesis of novel molecules for drug discovery and materials science. The continued exploration of the chemistry of this compound and related compounds will undoubtedly lead to the development of new and innovative chemical entities.

References

-

Capot Chemical Co., Ltd. MSDS of this compound. [Link]

-

ResearchGate. Scheme 9. Synthesis of tribromo methoxynaphthalenes from 1,4-dibromonaphthalene (2). [Link]

-

Erenler, R. Synthetic Route to 1,3-Disubstituted Naphthalene Derivatives. ResearchGate. [Link]

-

PubChem. 1-Bromo-4-methoxynaphthalene. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 6-METHOXY-2-NAPHTHALDEHYDE. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Crysdot LLC. 1-Bromo-6-methoxynaphthalene. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

-

YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

Techno PharmChem. 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. [Link]

-

Taylor & Francis. Heck reaction – Knowledge and References. [Link]

-

ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.

-

PrepChem.com. Synthesis of 1-bromo-2-methoxynaphthalene. [Link]

-

Chemchart. 1-Bromo-3-hydroxynaphthalene (5498-31-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. capotchem.cn [capotchem.cn]

- 4. 1-bromo-3-methoxy-naphthalene | 5111-34-2 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Authored by: [Your Name/Department], Senior Application Scientist

An In-Depth Technical Guide to the Solubility of 1-Bromo-3-methoxynaphthalene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and materials science research. The document outlines the theoretical principles governing its solubility in various organic solvents, supported by its physicochemical properties. A detailed, field-proven experimental protocol for determining its solubility via the equilibrium shake-flask method is presented, ensuring researchers can generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the solubility profile of this compound for their research and development endeavors.

Introduction: The Scientific Significance of this compound

This compound is a substituted naphthalene derivative with significant applications as a building block in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the synthesis of complex organic molecules, including pharmacologically active compounds and advanced materials. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. This guide serves as a foundational resource for scientists and researchers, providing both theoretical insights and practical methodologies for the accurate assessment of this compound's solubility.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The following table summarizes the key computed properties of this compound, which collectively inform its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO | ChemScene[1] |

| Molecular Weight | 237.09 g/mol | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 3.6109 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

The high LogP value indicates a significant nonpolar character, suggesting a preference for lipophilic environments over aqueous media. The low topological polar surface area and the single hydrogen bond acceptor (the methoxy group) further support its limited solubility in polar, protic solvents.

Predicting Solubility: The "Like Dissolves Like" Principle in Practice

The age-old chemical maxim "like dissolves like" remains a powerful predictive tool for estimating solubility.[2] This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its largely aromatic and halogenated structure dictates its solubility profile.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the predominantly nonpolar nature of the naphthalene core and the bromine substituent, this compound is expected to exhibit good solubility in nonpolar solvents. The primary intermolecular interactions will be van der Waals forces.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents possess a dipole moment but lack acidic protons.[2] While the methoxy group introduces a slight polarity, the overall nonpolar character of the molecule suggests moderate to good solubility in these solvents, driven by dipole-dipole interactions and London dispersion forces.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by the presence of hydrogen bond donors.[2] Given that this compound has no hydrogen bond donors and only a single weak acceptor, its solubility in polar protic solvents is anticipated to be limited.

Based on these principles, a predicted qualitative solubility profile is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Toluene, Hexane, Diethyl Ether | High | Van der Waals Forces |

| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High to Moderate | Dipole-Dipole, Van der Waals |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Dipole-Dipole, Van der Waals |

| Aqueous | Water | Very Low | N/A |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[2][3] The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to validate the chosen incubation period.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.[2]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample solution by HPLC and determine the concentration of this compound from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the specific solvent, taking into account any dilution factors.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

-

Conclusion and Future Perspectives

This guide has provided a detailed examination of the solubility of this compound in organic solvents, from theoretical prediction to experimental determination. The provided protocol for the shake-flask method offers a robust framework for generating high-quality, reproducible solubility data. Such data is indispensable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of novel therapeutics and materials. As research into the applications of this compound continues to expand, a comprehensive understanding of its solubility will remain a cornerstone of successful and efficient scientific advancement.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 1-Bromo-3-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Hazard Profile

1-Bromo-3-methoxynaphthalene is a substituted naphthalene derivative utilized as a building block in organic synthesis.[1][2] Its chemical structure dictates its reactivity and toxicological profile. A thorough understanding of its hazards is the foundation of safe laboratory practice.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5111-34-2 |

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol [1][2] |

| Synonyms | 1-bromo-3-methoxy-naphthalene |

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity.

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3]

-

Skin Irritation (Category 2) : Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1]

The following pictograms are associated with these classifications:

Hazard and Precautionary Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of preventing chemical exposure is a multi-layered approach that combines engineering controls with appropriate PPE. The causality behind these choices is to create redundant barriers between the researcher and the chemical hazard.

Engineering Controls

-

Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory to prevent inhalation exposure.[7]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not arbitrary; it is a systematic process to mitigate the specific hazards identified.

-

Eye Protection : Chemical safety goggles are required to protect against splashes and dust.[4][8]

-

Hand Protection : Wear protective gloves, such as nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5]

-

Skin and Body Protection : A lab coat should be worn to prevent skin contact.[4] For large quantities or significant risk of splashing, consider additional protective clothing.

-

Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator with an appropriate particle filter.[1][9]

First-Aid and Emergency Procedures

In the event of an exposure, immediate and correct first aid is critical. The following protocols are designed for rapid response to mitigate harm.

Emergency Response Decision Tree

-

Inhalation : If inhaled, move the person to fresh air.[1][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][10]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][10] Remove contaminated clothing.[5] If skin irritation persists, consult a physician.[1]

-

Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][4] Immediate medical attention is required.[10]

-

Ingestion : Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and consult a physician immediately.[1]

Handling, Storage, and Fire-Fighting Measures

Proactive measures in handling and storage are essential to prevent incidents.

Safe Handling and Storage Protocol

-

Handling : Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[7] Ensure there is appropriate exhaust ventilation at places where dust is formed.[7]

-

Storage : Store in a cool, dry, and well-ventilated place.[6][8] Keep the container tightly closed to prevent moisture ingress and contamination.[6][8] Store away from incompatible materials such as strong oxidizing agents.[8]

Fire-Fighting

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4]

-

Specific Hazards : During a fire, hazardous combustion products may be formed, including carbon oxides and hydrogen bromide gas.[1]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[1][8]

Toxicological and Ecological Information

While comprehensive toxicological data for this compound is limited, the known hazards necessitate caution.[1] The naphthalene core structure suggests potential for toxicity, as naphthalene itself is associated with various adverse health effects.[12][13]

-

Acute Effects : As per the GHS classification, the primary acute effects are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[3][14]

-

Ecological Information : Do not let the product enter drains.[1] While specific ecotoxicity data is unavailable, halogenated aromatic compounds can be persistent and harmful to aquatic life.

Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.

-

Product Disposal : Unused or surplus this compound should be disposed of by a licensed professional waste disposal service.[1] It may be possible to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated Packaging : Dispose of contaminated packaging as unused product.[1]

References

-

Capot Chemical Co., Ltd. (2025). MSDS of this compound.

-

ChemicalBook. (n.d.). 1-bromo-3-methoxy-naphthalene | 5111-34-2.

-

Techno PharmChem. (n.d.). 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET.

-

BLD Pharm. (n.d.). 5111-34-2|this compound.

-

ChemScene. (n.d.). 5111-34-2 | this compound.

-

Fisher Scientific. (2025). SAFETY DATA SHEET.

-

PubChem. (n.d.). 1-Bromo-4-methoxynaphthalene | C11H9BrO | CID 138521.

-

AK Scientific, Inc. (n.d.). 7-Bromo-3-methoxy-2-naphthaldehyde Safety Data Sheet.

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.

-

Thermo Fisher Scientific. (2025). 1-Bromo-2-methoxynaphthalene - SAFETY DATA SHEET.

-

Sigma-Aldrich. (2025). Aldrich 274372 - SAFETY DATA SHEET.

-

Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxynaphthalene 97 5111-65-9.

-

Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning.

-

Crysdot LLC. (n.d.). 1-Bromo-6-methoxynaphthalene.

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromonaphthalene.

-

Muby Chemicals. (n.d.). 1-Bromo-3-Methoxypropane Manufacturers, SDS GHS MSDS Sheet.

-

Stohs, S. J. (2002). Naphthalene toxicity and antioxidant nutrients. Toxicology, 180(1), 97-105.

-

Environmental Protection Agency (EPA). (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE.

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. chemscene.com [chemscene.com]

- 3. 1-bromo-3-methoxy-naphthalene | 5111-34-2 [amp.chemicalbook.com]

- 4. technopharmchem.com [technopharmchem.com]

- 5. aksci.com [aksci.com]

- 6. 5111-34-2|this compound|BLD Pharm [bldpharm.com]

- 7. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. First Aid - Chemical Poisoning [moh.gov.sa]

- 12. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

The Alchemist's Keystone: A Comprehensive Technical Guide to 1-Bromo-3-methoxynaphthalene for Advanced Synthesis

This guide provides an in-depth technical overview of 1-Bromo-3-methoxynaphthalene, a pivotal reagent in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research. Moving beyond a simple datasheet, this document elucidates the causality behind its handling protocols, explores its synthetic utility with field-proven insights, and establishes a framework for its safe and effective application in the laboratory.

Compound Profile and Physicochemical Properties

This compound (CAS No. 5111-34-2) is a substituted naphthalene derivative that serves as a versatile building block.[1] Its utility stems from the orthogonal reactivity of the bromo and methoxy functionalities on the naphthalene scaffold.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO | [1] |

| Molecular Weight | 237.09 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 75 °C | [2] |

| Storage Temperature | 2-8 °C | [3] |

Causality of Properties: The naphthalene core provides a rigid, aromatic platform. The methoxy group is an electron-donating group, which can influence the regioselectivity of further electrophilic aromatic substitutions. The bromine atom is a key functional handle, enabling a wide array of cross-coupling reactions. Its solid nature at room temperature simplifies weighing and handling compared to liquid reagents, though care must be taken to avoid generating dust.

Prudent Handling and Storage: A Self-Validating System of Safety

The handling and storage of this compound, as with all brominated aromatic compounds, demand a protocol-driven approach to ensure both personnel safety and compound integrity.[3] The following procedures are designed to be a self-validating system, where each step mitigates a specific, identified risk.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE ensemble is mandatory when handling this compound. The rationale extends beyond mere compliance; it is a critical barrier against potential, though not fully elucidated, toxicological effects.[4]

-

Eye Protection: Chemical splash goggles are essential.

-

Hand Protection: Nitrile or other chemically resistant gloves are required. Gloves should be inspected before use and disposed of after handling.[5]

-

Body Protection: A flame-retardant lab coat should be worn.

-

Respiratory Protection: For operations with the potential to generate dust, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Engineering Controls: Containing the Hazard

All manipulations of this compound should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[6]

Step-by-Step Handling Protocol

-

Preparation: Ensure the fume hood is clean and uncluttered. Assemble all necessary glassware and reagents.

-

Weighing and Transfer:

-

Tare a clean, dry weighing vessel on an analytical balance.

-

Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.

-

Record the mass and promptly close the stock container.

-

Transfer the weighed solid to the reaction vessel within the fume hood.

-

-

Dissolution: If the subsequent reaction is in solution, add the solvent to the solid in the reaction vessel under gentle agitation.

Caption: A logical workflow for the safe weighing and transfer of this compound.

Storage Protocols: Maintaining Compound Integrity

Proper storage is crucial for preserving the purity and reactivity of this compound.

-

Temperature: Store in a refrigerator at 2-8 °C.[3]

-

Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.

-

Incompatibilities: Store away from strong oxidizing agents.[1]

-

Light and Air Sensitivity: The compound is noted to be light and air sensitive, necessitating storage in an opaque, well-sealed container.[2][7]

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound is primarily centered on the reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the aryl bromide with an organoboron species.

General Protocol for Suzuki-Miyaura Coupling:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., toluene/water or dioxane/water).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting the aryl bromide with an amine.

General Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).

-

Monitor the reaction progress.

-

After completion, cool the mixture, filter through a pad of celite, and concentrate.

-

Purify the resulting amine by column chromatography.

Caption: Key synthetic transformations enabled by this compound.

Stability and Incompatibility

While specific quantitative stability data for this compound is not extensively published, its stability can be inferred from its structure and the general behavior of similar compounds.

-

Thermal Stability: As a solid with a relatively high melting point, it is thermally stable under recommended storage conditions. At elevated temperatures, decomposition may occur, potentially releasing hydrogen bromide and carbon oxides.[4]

-

Chemical Incompatibility: Avoid contact with strong oxidizing agents, as these can react with the aromatic ring or the methoxy group.[1] It is also prudent to avoid strong bases and acids, especially at elevated temperatures, which could potentially lead to side reactions.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the methoxy protons around 3.9-4.0 ppm and a series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the naphthalene protons.

-

¹³C NMR: The spectrum will display a signal for the methoxy carbon around 55-60 ppm and a set of signals in the aromatic region (typically 110-160 ppm), including the carbon bearing the bromine atom at a characteristic upfield shift.

-

IR Spectroscopy: Key absorbances are expected for C-H stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Emergency Procedures

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For a solid spill, carefully sweep up the material without creating dust and place it in a sealed, labeled container for hazardous waste.[4]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate environmental health and safety officer.

Exposure Response

-

Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste. The recommended method is incineration in a licensed chemical waste facility equipped with an afterburner and scrubber to neutralize the resulting hydrogen bromide.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

References

- Capot Chemical Co., Ltd. (2019). MSDS of this compound.

-

Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

- CDH Fine Chemical. (n.d.). 1-Bromo Naphthalene CAS No 90-11-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Chemstock. (n.d.). 2-BROMO-6-METHOXY-NAPHTHALENE.

-

PubChem. (n.d.). 1-Bromo-4-methoxynaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-bromo-3-(methoxymethoxy)-8-methylNaphthalene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-methoxynaphthalene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-methoxy-. Retrieved from [Link]

-

NIH. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. Retrieved from [Link]

-

Eurofins. (2024). Stability Testing - Pharmaceutical Products. Retrieved from [Link]

-

EMA. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

-

NIST. (n.d.). Butane, 1-bromo-3-methyl-. Retrieved from [Link]

-

MDPI. (2012). Molecules, Volume 17, Issue 1. Retrieved from [Link]

-

NIH. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]

- Lab Pro Inc. (n.d.). 2-Bromo-3-methoxynaphthalene, 1G - B3403-1G.

- ChemScene. (n.d.). This compound.

-

PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-Bromo-3-methoxybenzene. Retrieved from [Link]

- Lab Pro Inc. (n.d.). 2-Bromo-3-methoxynaphthalene, 1G - B3403-1G.

-

Netpharmalab. (2025). Stability Studies in Pharmaceuticals. Retrieved from [Link]